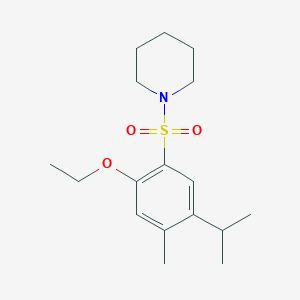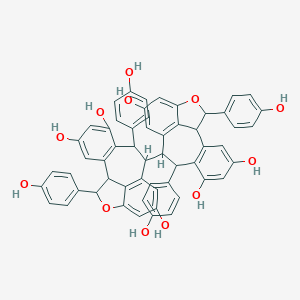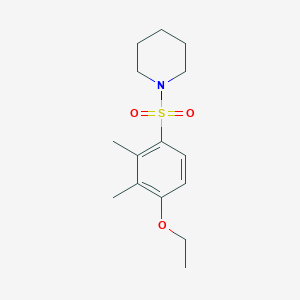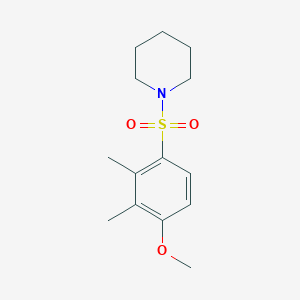
Cupric anthranilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric anthranilate is a coordination compound that has shown promising results in scientific research. It is formed by the reaction of copper (II) ions with anthranilic acid. Cupric anthranilate has been studied for its potential use as a catalyst, as well as its biological and physiological effects.
Wirkmechanismus
The exact mechanism of action of cupric anthranilate is not fully understood. However, it is believed that the copper (Cupric anthranilate) ions in the compound play a key role in its biological and physiological effects.
Biochemical and Physiological Effects:
Cupric anthranilate has been shown to have a number of biological and physiological effects. It has been found to inhibit the growth of cancer cells and to have antimicrobial properties. It has also been studied for its potential use in wound healing and tissue regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of cupric anthranilate is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, it is important to note that cupric anthranilate is insoluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on cupric anthranilate. One area of interest is its potential use in the treatment of cancer. Another area of research could focus on its antimicrobial properties and its potential use as a disinfectant. Additionally, cupric anthranilate could be studied for its potential use in wound healing and tissue regeneration.
Synthesemethoden
The synthesis of cupric anthranilate involves the reaction of copper (Cupric anthranilate) ions with anthranilic acid in an aqueous solution. The resulting product is a blue-green powder that is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Cupric anthranilate has been studied for its potential use as a catalyst in various chemical reactions. It has also been investigated for its biological and physiological effects, including its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
15442-49-6 |
|---|---|
Molekularformel |
C14H14CuN2O4 |
Molekulargewicht |
337.82 g/mol |
IUPAC-Name |
2-aminobenzoic acid;copper |
InChI |
InChI=1S/2C7H7NO2.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10); |
InChI-Schlüssel |
VTWQECKHLTVQKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)N.C1=CC=C(C(=C1)C(=O)O)N.[Cu] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)[NH-].C1=CC=C(C(=C1)C(=O)O)[NH-].[Cu+2] |
Andere CAS-Nummern |
15442-49-6 |
Synonyme |
o-Aminobenzoic acid copper complex |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![(3S,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B230918.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B230925.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)
